(4-Pivalamidonaphthalen-1-yl)boronic acid
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Overview
Description
(4-Pivalamidonaphthalen-1-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a naphthalene ring, which is further substituted with a pivalamido group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Pivalamidonaphthalen-1-yl)boronic acid typically involves the borylation of a naphthalene derivativeThis reaction involves the coupling of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in an organic solvent like toluene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (4-Pivalamidonaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium acetate for borylation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4-Pivalamidonaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (4-Pivalamidonaphthalen-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with a palladium complex to form a boronate ester, which then undergoes transmetalation to form a new carbon-carbon bond . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in various chemical transformations .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring.
4-Bromonaphthalen-1-ylboronic Acid: Similar structure but with a bromine substituent instead of a pivalamido group.
4-Formylphenylboronic Acid: Contains a formyl group instead of a pivalamido group.
Uniqueness: (4-Pivalamidonaphthalen-1-yl)boronic acid is unique due to the presence of the pivalamido group, which can influence its reactivity and interactions in chemical reactions. This compound’s structure allows for specific applications in organic synthesis and materials science that may not be achievable with simpler boronic acids.
Properties
CAS No. |
182344-17-8 |
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Molecular Formula |
C15H18BNO3 |
Molecular Weight |
271.12 g/mol |
IUPAC Name |
[4-(2,2-dimethylpropanoylamino)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C15H18BNO3/c1-15(2,3)14(18)17-13-9-8-12(16(19)20)10-6-4-5-7-11(10)13/h4-9,19-20H,1-3H3,(H,17,18) |
InChI Key |
FJJQBKHCEWLWIA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)NC(=O)C(C)(C)C)(O)O |
Origin of Product |
United States |
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